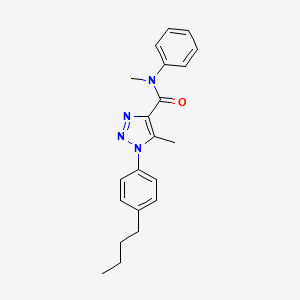![molecular formula C14H11N3OS B4437980 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone
Vue d'ensemble
Description
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting their activity, 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone can induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a selective and potent inhibitory effect on BTK and ITK enzymes. This leads to a decrease in the activation of downstream signaling pathways, resulting in the suppression of cancer cell growth and survival. 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and distribution in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone is its specificity for BTK and ITK enzymes, which makes it a promising candidate for cancer therapy. However, its efficacy and safety in humans are still being evaluated in clinical trials. Moreover, the cost of synthesis and purification of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone can be a limiting factor for its use in lab experiments.
Orientations Futures
There are several potential future directions for 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone research. One area of interest is the combination of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Another direction is the development of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone in the treatment of other diseases, such as autoimmune disorders, is also being explored.
Conclusion:
In summary, 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and future directions in scientific research make it a promising candidate for cancer therapy. However, further research is needed to evaluate its efficacy and safety in humans.
Applications De Recherche Scientifique
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has been studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of specific enzymes that are involved in the growth and survival of cancer cells, leading to their death.
Propriétés
IUPAC Name |
1-(3-amino-6-pyridin-2-ylthieno[2,3-b]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-8(18)13-12(15)9-5-6-11(17-14(9)19-13)10-4-2-3-7-16-10/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRXDHUPIEDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)
![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)

![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)
![1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)

![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)
![8-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437976.png)

![2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)
![1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4437995.png)

![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)